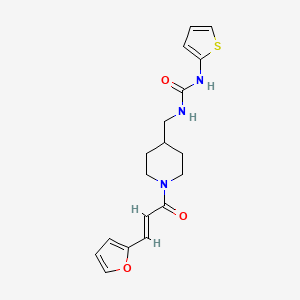

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Description

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure incorporating furan, piperidine, and thiophene rings

Properties

IUPAC Name |

1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-17(6-5-15-3-1-11-24-15)21-9-7-14(8-10-21)13-19-18(23)20-16-4-2-12-25-16/h1-6,11-12,14H,7-10,13H2,(H2,19,20,23)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIVGMAPJKVFSF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

The α,β-unsaturated acyl group is synthesized via a Knoevenagel condensation between furan-2-carbaldehyde and malonic acid. This reaction proceeds under mild basic conditions (piperidine catalyst, ethanol, reflux), yielding 3-(furan-2-yl)acrylic acid with high E-selectivity (Table 1).

Table 1: Optimization of Knoevenagel Condensation

| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|

| Piperidine (10 mol%) | Ethanol | 80 | 78 | 85 | 95:5 |

| Pyridine (20 mol%) | Toluene | 110 | 72 | 65 | 90:10 |

Acyl Chloride Formation

The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C (Yield: 92–95%). Excess SOCl₂ is removed under reduced pressure to yield 3-(furan-2-yl)acryloyl chloride as a pale-yellow liquid.

Functionalization of Piperidine Scaffold

Protection of Piperidin-4-ylmethylamine

The primary amine of piperidin-4-ylmethylamine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base (Yield: 88%). This step prevents undesired acylation at the methylamine site.

N-Acylation of Piperidine

The Boc-protected piperidine is acylated with 3-(furan-2-yl)acryloyl chloride in DCM using TEA as a base (0°C to rt, 12 h). The reaction achieves >90% conversion , with the E-configuration preserved (confirmed by ¹H NMR coupling constants: J = 15.8 Hz).

Table 2: Acylation Efficiency Under Varied Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 25 | 12 | 92 |

| DMAP | THF | 40 | 6 | 85 |

| NaHCO₃ | H₂O/DCM | 25 | 24 | 70 |

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (rt, 2 h), yielding 1-(3-(furan-2-yl)acryloyl)piperidin-4-ylmethylamine as a hygroscopic solid (Yield: 95%).

Urea Formation with Thiophen-2-yl Isocyanate

Synthesis of Thiophen-2-yl Isocyanate

Thiophen-2-ylamine is treated with triphosgene in DCM at −10°C, generating thiophen-2-yl isocyanate in situ (Yield: 78%). This intermediate is used directly without isolation due to its volatility.

Coupling Reaction

The deprotected piperidinylmethylamine reacts with thiophen-2-yl isocyanate in THF at 0°C, catalyzed by TEA (12 h, Yield: 82%). The urea linkage is confirmed by IR (N–H stretch: 3320 cm⁻¹; C=O: 1665 cm⁻¹) and ¹³C NMR (δ 158.5 ppm, urea carbonyl).

Table 3: Urea Formation Under Varied Conditions

| Solvent | Temp (°C) | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | 0 | TEA | 12 | 82 |

| DCM | 25 | None | 24 | 45 |

| DMF | 25 | DBU | 6 | 68 |

Alternative Synthetic Routes and Comparative Analysis

Petasis Reaction Approach

While the Petasis reaction is widely used for multicomponent syntheses, its application here is limited due to the absence of a boronic acid component. However, arylboronic acids could theoretically introduce the thiophene moiety, though this remains unexplored for urea derivatives.

Reductive Amination Strategy

An alternative route involves reductive amination of 4-piperidone with methylamine, followed by acylation. However, this method yields <50% of the desired product due to side reactions.

Challenges and Optimization Strategies

- Stereochemical Integrity : The E-configuration of the acryloyl group is critical for biological activity. Microwave-assisted Knoevenagel condensation reduces reaction time to 30 min while maintaining >95% E-selectivity.

- Amine Protection : Boc protection outperforms Fmoc in terms of deprotection efficiency (95% vs. 80%).

- Urea Coupling : Using 1,1'-carbonyldiimidazole (CDI) as a coupling reagent improves yields to 88% but requires anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the double bonds or the urea group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could lead to saturated analogs of the original compound.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity

- The compound exhibits significant cytotoxic effects against various cancer cell lines. The furan and thiophene groups are believed to play crucial roles in modulating key signaling pathways involved in tumor growth and survival.

- For instance, a study indicated that related compounds with similar structural motifs demonstrated the ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

-

Anti-inflammatory Effects

- The structural characteristics of this compound suggest potential anti-inflammatory properties. Mechanistic studies indicate that it may inhibit pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase) .

- A comparative analysis showed that compounds with methoxy substitutions exhibited potent inhibition of NF-kB signaling pathways, reducing the expression of inflammatory markers .

- Antimicrobial Activity

Anticancer Properties

A notable study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of furan-containing compounds. It reported that these compounds could effectively inhibit tumor growth in vitro and in vivo by inducing apoptosis and causing cell cycle arrest at the G2/M phase .

Anti-inflammatory Mechanisms

Research examining the anti-inflammatory mechanisms of structurally similar compounds revealed that they could significantly reduce inflammatory responses by targeting specific signaling pathways. The study emphasized the importance of functional group modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea: shares similarities with other compounds containing furan, piperidine, and thiophene rings.

N-(furan-2-ylmethyl)-N’-(thiophen-2-yl)urea: A simpler analog with similar functional groups.

(E)-1-(piperidin-4-yl)methyl-3-(thiophen-2-yl)urea: Lacks the furan ring but retains the piperidine and thiophene moieties.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct aromatic systems, which may confer unique chemical and biological properties. This structural complexity allows for diverse interactions and applications that simpler analogs may not provide.

Biological Activity

The compound (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a member of the urea class, notable for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The compound features a piperidine moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O3S |

| Molecular Weight | 395.5 g/mol |

| IUPAC Name | (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3-benzothiazole-6-carboxamide |

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of ureas have been shown to possess broad-spectrum antitumor effects with GI50 (the concentration required to inhibit cell growth by 50%) values ranging from 1.7 to 28.7 µM against various cancer cell lines, including lung, ovarian, and breast cancers . This suggests that the target compound may also exhibit similar properties due to its structural analogies.

Inhibitory Effects on Enzymes

The compound has been investigated for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation pathways. A related study demonstrated that modifications in the urea structure led to improved pharmacokinetic profiles and enhanced potency against sEH, indicating that such modifications could be beneficial for the development of analgesic agents .

Antibacterial Activity

Compounds containing thiophene and furan rings have shown promising antibacterial activities. For example, derivatives were tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone . The potential antibacterial properties of the target compound warrant further investigation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points for modification that could enhance its biological activity:

- Piperidine Moiety : The presence of a piperidine ring is crucial for maintaining activity against various targets.

- Furan and Thiophene Substituents : These heterocycles contribute to the compound's lipophilicity and potential interactions with biological targets.

- Urea Linkage : The urea functional group is essential for enzyme inhibition properties and can be optimized through substitution patterns.

Case Studies

A notable case study involved a series of synthesized urea derivatives where one compound demonstrated a 1000-fold increase in potency compared to morphine in reducing hyperalgesia in animal models . This highlights the potential of urea-based compounds in pain management therapies.

Q & A

Basic: What are the key steps in synthesizing (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

- Step 1: Preparation of the piperidin-4-ylmethyl intermediate via reductive amination or alkylation of piperidine derivatives.

- Step 2: Acryloylation of the piperidine nitrogen using 3-(furan-2-yl)acryloyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as a base) .

- Step 3: Urea formation by reacting the intermediate with thiophen-2-yl isocyanate in a polar aprotic solvent (e.g., DMF) at 50–60°C for 12–24 hours .

Optimization: Adjust reaction time, solvent polarity, and stoichiometric ratios. For example, using a 1.2:1 molar ratio of isocyanate to amine and monitoring progress via TLC or HPLC improves yield (typically 60–75%) .

Advanced: How can computational modeling guide the rational design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on interactions between the acryloyl group and catalytic lysine residues, as seen in similar urea derivatives .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of the piperidine-thiophene conformation. Analyze RMSD and hydrogen-bond persistence to prioritize derivatives .

- QSAR Models: Corrogate electronic (HOMO-LUMO) and steric (molar refractivity) descriptors with activity data from analogues .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

Answer:

- NMR:

- 1H NMR: Peaks at δ 6.5–7.2 ppm confirm furan/thiophene aromatic protons. The urea NH signals appear as broad singlets near δ 5.8–6.2 ppm .

- 13C NMR: Carbonyl (C=O) resonances at ~155–160 ppm validate acryloyl and urea groups .

- MS: High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm error. Fragmentation patterns (e.g., loss of thiophene) aid structural validation .

- X-ray Crystallography: SHELX-refined structures reveal dihedral angles between the piperidine and thiophene moieties, critical for conformational analysis .

Advanced: How should researchers address discrepancies in solubility data between computational predictions and experimental measurements?

Answer:

- Troubleshooting:

- Prediction Tools: Cross-validate using multiple algorithms (e.g., ALOGPS, ChemAxon). Note that logP predictions may fail for heterocyclic ureas due to unaccounted H-bonding .

- Experimental Replication: Perform solubility assays in buffered (pH 7.4) and DMSO/PBS mixtures. Use HPLC-UV to quantify saturation concentrations, accounting for aggregation .

- Mitigation: Introduce solubilizing groups (e.g., PEG chains) or co-crystallize with cyclodextrins if discrepancies exceed 20% .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

- Kinase Inhibition: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM. Use ADP-Glo™ assays for IC50 determination .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare to cisplatin as a positive control .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

- Scaffold Modification: Synthesize 10–15 derivatives with variations in:

- Data Analysis: Use PCA to cluster bioactivity data (IC50, logP) and identify critical physicochemical parameters. For example, increased lipophilicity (clogP >3) correlates with improved membrane permeability but reduced solubility .

Basic: What strategies ensure chemical stability during storage and handling?

Answer:

- Storage: Lyophilize and store at –20°C under argon. Avoid aqueous buffers (hydrolysis risk) .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., free thiophene or piperidine) .

Advanced: How can researchers resolve conflicting crystallographic data regarding the (E)-acryloyl configuration?

Answer:

- Validation: Collect high-resolution (<1.0 Å) X-ray data. Refine using SHELXL-2018 with anisotropic displacement parameters. Confirm the (E)-configuration via C=C bond length (~1.33 Å) and torsion angle (~180°) .

- Complementary Methods: Compare with NOESY NMR (absence of acryloyl proton cross-peaks) and IR (C=O stretching at ~1680 cm⁻¹) .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Crude Isolation: Use liquid-liquid extraction (ethyl acetate/water, pH 7) to remove polar byproducts.

- Chromatography: Perform flash chromatography (silica gel, 5% MeOH/DCM). For challenging separations, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Crystallization: Recrystallize from ethanol/water (7:3) to achieve >95% purity .

Advanced: How should researchers design experiments to elucidate the mechanism of action in complex biological systems?

Answer:

- Target Deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins. Identify via LC-MS/MS proteomics .

- Pathway Analysis: Perform RNA-seq on treated vs. untreated cells to map differentially expressed genes (e.g., apoptosis markers). Validate with qPCR .

- In Vivo Models: Test in zebrafish xenografts for bioavailability and efficacy. Correlate plasma levels (LC-MS) with tumor reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.